molecular formula C16H16ClNO4 B2624437 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione CAS No. 338422-55-2

5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione

Cat. No.: B2624437
CAS No.: 338422-55-2
M. Wt: 321.76
InChI Key: WPFHXZFSHREEHL-ZSOIEALJSA-N
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Description

5-(4-Chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a 4-chlorophenyl substituent at the 5-position and a hydroxy-oxazolidin methylidene group at the 2-position. The cyclohexane-1,3-dione core is a versatile scaffold in medicinal and agrochemical research due to its ability to participate in hydrogen bonding and π-π interactions, which enhance molecular recognition .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c17-12-3-1-10(2-4-12)11-5-15(20)14(16(21)6-11)8-18-7-13(19)9-22-18/h1-4,8,11,13,19H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFHXZFSHREEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=CN2CC(CO2)O)C1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the 4-chlorophenyl group through a Friedel-Crafts acylation reaction. The oxazolidinone moiety can be introduced via a condensation reaction with an appropriate hydroxy-substituted oxazolidinone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group of the oxazolidinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be employed.

    Substitution: Nucleophiles like amines or thiols could be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxazolidinone moiety.

    Reduction: Reduced forms of the cyclohexane-1,3-dione core.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity profile.

Industry

In industrial applications, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione would depend on its specific biological target. Potential mechanisms could involve inhibition of enzymes, interaction with cellular receptors, or disruption of cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substituent Analysis

The substituents on the cyclohexane-1,3-dione core critically influence bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents at Positions 2 and 5 Key Structural Features
Target Compound 5-(4-Cl-phenyl); 2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene] Oxazolidin ring with hydroxyl group enhances hydrogen bonding potential.
5-(4-Cl-phenyl)-2-(hydroxymethylene)cyclohexane-1,3-dione 5-(4-Cl-phenyl); 2-hydroxymethylene Hydroxymethylene group facilitates binding to FABP4 (fatty acid-binding protein 4).
2-(4-Fluorophenyl)hydrazono-5,5-dimethylcyclohexane-1,3-dione 5,5-dimethyl; 2-(4-F-phenyl)hydrazono Hydrazone linkage and fluorine substitution improve antimicrobial activity.
NU-9 (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione 5-(trifluoromethyl-phenoxy)ethyl Trifluoromethyl groups enhance lipophilicity and neuroprotective effects.
Mesotrione (2-(4-methylsulfonylbenzoyl)cyclohexane-1,3-dione) 2-(methylsulfonylbenzoyl) Sulfonyl group contributes to herbicidal activity via HPPD enzyme inhibition.

Biological Activity

The compound 5-(4-chlorophenyl)-2-[(4-hydroxy-1,2-oxazolidin-2-yl)methylidene]cyclohexane-1,3-dione is a synthetic derivative with potential therapeutic applications. Its structure incorporates a chlorophenyl moiety and an oxazolidinone, suggesting possible interactions with biological systems that could lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential applications in medicine.

Research indicates that compounds similar to This compound often exert their biological effects through several mechanisms:

  • Antioxidant Activity : Many derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : The presence of the oxazolidinone group suggests potential inhibition of specific enzymes involved in metabolic pathways.

1. Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Another Analog16Escherichia coli

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

2. Cytotoxicity Studies

In vitro studies using various cancer cell lines have demonstrated the cytotoxic effects of similar compounds:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)20

The data indicates that the compound has a moderate cytotoxic effect, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above its MIC.

Case Study 2: Anticancer Properties

In another study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

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